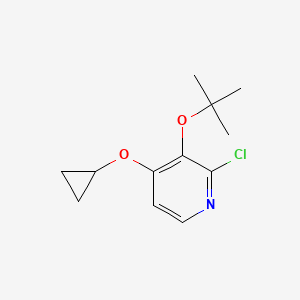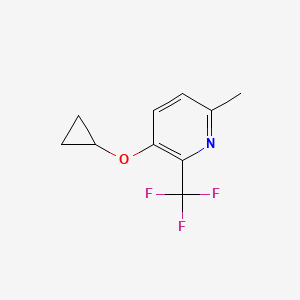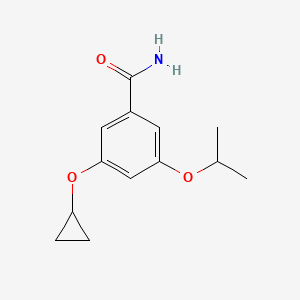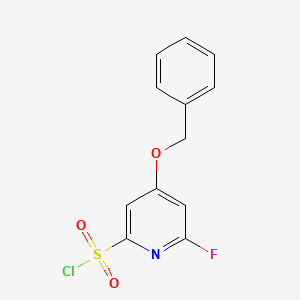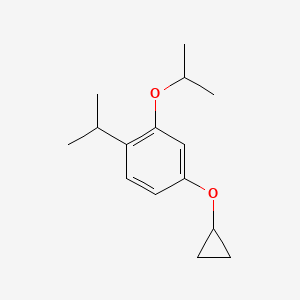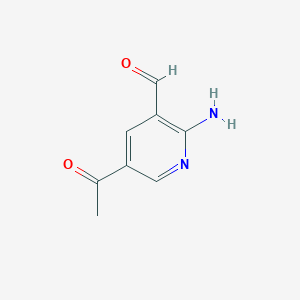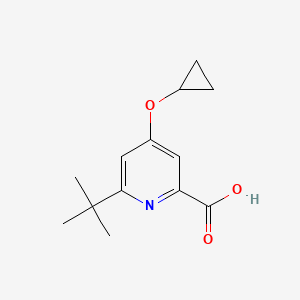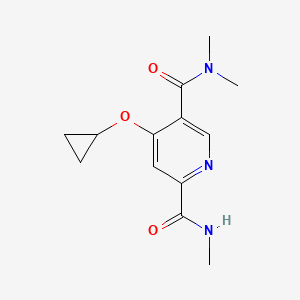
4-Cyclopropoxy-N2,N5,N5-trimethylpyridine-2,5-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopropoxy-N2,N5,N5-trimethylpyridine-2,5-dicarboxamide is a chemical compound with the molecular formula C13H17N3O3 and a molecular weight of 263.295 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group attached to a pyridine ring, along with two carboxamide groups. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of 4-Cyclopropoxy-N2,N5,N5-trimethylpyridine-2,5-dicarboxamide involves several steps. One common synthetic route includes the reaction of 4-cyclopropoxy-2,5-dichloropyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA) under specific conditions to form the desired product . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity.
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often include additional purification steps, such as recrystallization or chromatography, to achieve the desired level of purity.
Analyse Chemischer Reaktionen
4-Cyclopropoxy-N2,N5,N5-trimethylpyridine-2,5-dicarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically results in the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace the existing substituents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-Cyclopropoxy-N2,N5,N5-trimethylpyridine-2,5-dicarboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-Cyclopropoxy-N2,N5,N5-trimethylpyridine-2,5-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are still under investigation, but they are believed to play a crucial role in the compound’s potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
4-Cyclopropoxy-N2,N5,N5-trimethylpyridine-2,5-dicarboxamide can be compared with other similar compounds, such as:
4-Cyclopropoxy-N2,N2,N5-trimethylpyridine-2,5-dicarboxamide: This compound has a similar structure but differs in the position and number of methyl groups attached to the pyridine ring.
4-Cyclopropoxy-N2,N5,N5-trimethylpyridine-2,5-diamine: This compound contains an amine group instead of a carboxamide group, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H17N3O3 |
|---|---|
Molekulargewicht |
263.29 g/mol |
IUPAC-Name |
4-cyclopropyloxy-2-N,5-N,5-N-trimethylpyridine-2,5-dicarboxamide |
InChI |
InChI=1S/C13H17N3O3/c1-14-12(17)10-6-11(19-8-4-5-8)9(7-15-10)13(18)16(2)3/h6-8H,4-5H2,1-3H3,(H,14,17) |
InChI-Schlüssel |
OJNOIKDNWFZDLS-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C1=NC=C(C(=C1)OC2CC2)C(=O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


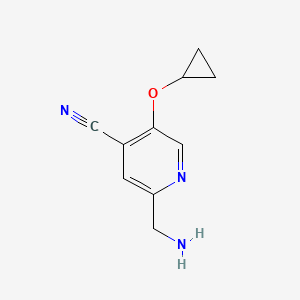
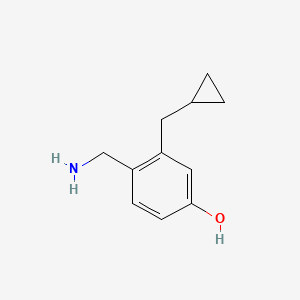
![1-[3-(Aminomethyl)-5-hydroxyphenyl]ethanone](/img/structure/B14841029.png)
![[4-Hydroxy-6-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14841046.png)
